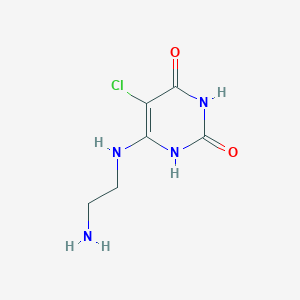

6-(2-Aminoethyl)amino-5-chlorouracil

Descripción

Contextual Significance of Substituted Uracil (B121893) Derivatives in Chemical and Biochemical Research

Uracil, a fundamental pyrimidine (B1678525) nucleobase found in RNA, serves as a privileged scaffold in medicinal chemistry and biochemical research. rsc.orgresearchgate.netresearchgate.net The functionalization of the uracil ring at various positions gives rise to a vast library of derivatives with a wide spectrum of biological activities. rsc.org These substituted uracils are instrumental in the development of therapeutic agents and as chemical probes to investigate biological pathways. researchgate.net

A significant area of research focuses on uracil derivatives as anticancer agents. researchgate.net For instance, 5-fluorouracil (B62378) is a well-established chemotherapeutic drug used in the treatment of various cancers, including colorectal, breast, and gastric cancers. nih.gov The mechanism often involves the inhibition of crucial enzymes in nucleotide metabolism. nih.gov One such key target is thymidylate synthase (TS), an enzyme that catalyzes a rate-limiting step in DNA synthesis. nih.govrutgers.edu By inhibiting TS, uracil analogues can disrupt the supply of thymidine (B127349), a necessary component for DNA replication, thereby leading to cell death in rapidly dividing cancer cells. nih.govwikipedia.org Numerous studies have focused on synthesizing and evaluating novel uracil derivatives as potent thymidylate synthase inhibitors. nih.govnih.govacs.org

Beyond cancer chemotherapy, substituted uracil derivatives are prominent in antiviral research. Pyrimidine nucleoside analogues are widely used to treat infections caused by DNA viruses like the herpes family and retroviruses such as the human immunodeficiency virus (HIV). nih.govmdpi.com The structural similarity of these derivatives to natural nucleosides allows them to be incorporated into viral genetic material or to inhibit viral enzymes, thereby disrupting the viral life cycle. nih.govmdpi.com

Furthermore, the uracil framework is a versatile building block in synthetic organic chemistry for creating complex fused heterocyclic systems. researchgate.netnih.gov 6-Aminouracil (B15529) and its derivatives, for example, are frequently used in multicomponent reactions to construct a diverse array of fused pyrimidines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which themselves exhibit significant pharmacological properties. researchgate.netnih.gov The reactivity of the uracil ring, particularly at the C5 and C6 positions, allows for the introduction of various substituents, leading to compounds with tailored chemical and biological properties. conicet.gov.arresearchgate.net Research has explored the synthesis of 5- and 6-substituted uracils containing amino, alkyl, aryl, and halogen groups, which have shown potential as antimicrobial and anti-inflammatory agents. frontiersin.orgnih.goveurjchem.com The ability to form strong hydrogen bonds and participate in other non-covalent interactions also influences their physicochemical and biological profiles, a key aspect studied in crystal engineering. rsc.org

Structural Features of 6-(2-Aminoethyl)amino-5-chlorouracil and its Academic Relevance

This compound is a synthetic, substituted uracil derivative that has attracted academic interest primarily for its biological activity. Its structure is characterized by the core pyrimidine-2,4-dione (uracil) ring, which is modified with two key functional groups that significantly influence its chemical properties and biological function.

A chlorine atom is attached at the 5-position of the uracil ring. Halogenation at this position is a common strategy in the design of bioactive uracil derivatives. The second key feature is a 2-aminoethylamino side chain attached to the 6-position of the ring. This flexible, basic side chain can participate in important intermolecular interactions with biological targets.

The systematic IUPAC name for this compound is 6-[(2-aminoethyl)amino]-5-chloro-1H-pyrimidine-2,4-dione . Its molecular architecture is relatively compact yet functionally diverse.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉ClN₄O₂ | |

| Molecular Weight | 204.61 g/mol | |

| CAS Registry Number | 399550-08-4 |

| IUPAC Name | 6-[(2-aminoethyl)amino]-5-chloro-1H-pyrimidine-2,4-dione | |

The academic relevance of this compound stems from its role as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of thymidine phosphorylase (TP). Thymidine phosphorylase is an enzyme involved in nucleoside metabolism, but it is also implicated in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting the catalytic activity of TP, this compound disrupts the production of proangiogenic factors, which in turn can reduce tumor growth and vascularization. This mechanism confers upon the compound significant antiangiogenic and antitumor properties, making it a subject of interest in cancer research.

The synthesis of this and related compounds often involves multi-step reactions starting from 6-aminouracil or 6-chlorouracil (B25721) derivatives. nih.govconicet.gov.ar For instance, a general approach involves the nucleophilic substitution of a halogen at the 6-position of the uracil ring with an appropriate amine. nih.govconicet.gov.ar The synthesis of 6-aminomethyl-5-chlorouracil (B8574449) derivatives has been accomplished through the reaction of 5-chloro-6-chloromethyluracils with various amines. conicet.gov.ar

Table 2: Research Findings on this compound

| Research Area | Finding | Source |

|---|---|---|

| Mechanism of Action | Acts as an inhibitor of the enzyme thymidine phosphorylase (TP). | |

| Biological Activity | Exhibits antiangiogenic and antitumor properties due to TP inhibition. |

| Synthesis Route | Can be synthesized via multi-step reactions, often starting from 6-aminouracil or 6-chlorouracil precursors. conicet.gov.ar | conicet.gov.ar |

The specific combination of the chloro substituent at the C5 position and the aminoethylamino group at the C6 position is crucial for its inhibitory activity against thymidine phosphorylase, distinguishing it from other uracil derivatives and making it a valuable tool for academic studies in enzymology and oncology.

Structure

2D Structure

Propiedades

IUPAC Name |

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZYYDQUSJYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328064 | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399550-08-4 | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Aminoethyl Amino 5 Chlorouracil and Its Analogs

Established Synthetic Routes and Reaction Conditions

The creation of 6-substituted aminouracils is predominantly achieved through the modification of a pre-existing uracil (B121893) or dihalouracil precursor.

The most common strategy for synthesizing 6-amino substituted uracils involves the nucleophilic substitution of a halogen atom on the pyrimidine (B1678525) ring. The process typically begins with a 6-halouracil, such as 6-chlorouracil (B25721), which serves as the electrophilic substrate.

The key reaction involves the displacement of the chlorine atom at the C6 position by an amine. For the synthesis of 6-(2-Aminoethyl)amino-5-chlorouracil, ethylenediamine (B42938) would act as the nucleophile. The reaction is generally conducted in the presence of a base in a suitable solvent, such as aqueous alcohol or dimethylformamide (DMF), with temperatures ranging from ambient to around 120°C. google.com The base is crucial for neutralizing the hydrogen halide formed during the reaction.

The underlying mechanism for this transformation is typically a nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two ring nitrogens and two electron-withdrawing carbonyl groups, is activated for nucleophilic attack. nih.gov The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile (the amino group from ethylenediamine) attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity of the pyrimidine ring is restored by the departure of the chloride leaving group.

This SNAr mechanism is favored for substitutions on such activated heterocyclic systems. nih.gov

Beyond direct substitution on a 6-halouracil, alternative strategies have been developed to access these structures. One method involves starting with 6-aminouracil (B15529) and functionalizing the amino group itself. For instance, 6-aminouracil can be acylated with a reagent like chloroacetyl chloride, followed by a subsequent substitution reaction where a different amine displaces the chlorine on the newly introduced acetyl group. scirp.org

Another advanced strategy is the de novo synthesis of the entire pyrimidine ring. This involves the cyclization of acyclic precursors that already contain the desired side chains. researchgate.net For example, a reaction between an appropriate urea (B33335) derivative and a three-carbon component could be designed to form the substituted uracil ring in one convergent process. researchgate.net Furthermore, reactions like the Gewald synthesis can be employed, where condensation of a ketone (derived from the uracil core) with malononitrile (B47326) and elemental sulfur leads to the formation of a fused aminothiophene ring, demonstrating a pathway to complex, fused derivatives. scirp.org

Optimization of Synthetic Pathways and Yield Enhancement Studies

Optimizing the synthesis of this compound and its analogs is critical for improving efficiency and making these compounds more accessible for research. Studies in related heterocyclic syntheses show that a systematic approach to varying reaction parameters can lead to significant improvements in product yield and purity. researchgate.net

Key parameters for optimization include:

Molar Ratios: The stoichiometry of the 6-halo-uracil substrate, the amine nucleophile, and the base can be adjusted to maximize conversion and minimize side products.

Temperature and Time: The reaction kinetics are highly dependent on temperature. An optimal temperature must be found that allows for a reasonable reaction time without promoting decomposition or unwanted side reactions. researchgate.net

Solvent and Catalyst: The choice of solvent can influence the solubility of reactants and the stability of intermediates. In some cases, a phase-transfer catalyst can be used to facilitate reactions between components in different phases, although this can add to cost and complexity. google.com

The following table illustrates how reaction conditions can be systematically varied to enhance yield, based on principles from synthetic optimization studies.

| Experiment | Reactant Ratio (Uracil:Amine:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 : 1.1 : 1.1 | Ethanol (B145695) | 80 | 12 | 55 |

| 2 | 1 : 1.5 : 1.5 | Ethanol | 80 | 12 | 68 |

| 3 | 1 : 1.5 : 1.5 | DMF | 80 | 8 | 75 |

| 4 | 1 : 1.5 : 1.5 | DMF | 100 | 6 | 82 |

| 5 | 1 : 1.5 : 1.5 | DMF | 120 | 6 | 78 (decomposition noted) |

Exploration of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes sustainability, and the synthesis of uracil derivatives is increasingly incorporating green chemistry principles. researchgate.netactascientific.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by providing rapid and uniform heating. researchgate.net

One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates enhances efficiency, saves resources, and reduces waste. actascientific.com This approach is economically and ecologically advantageous. actascientific.com

Use of Benign Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol is a core tenet of green chemistry. Ultrasound-assisted multicomponent reactions in water have been explored for the synthesis of bioactive heterocyclic compounds. researchgate.net

Solvent-Free Reactions: In some cases, reactions can be performed neat (without any solvent), such as by fusing the reactants at an elevated temperature, which completely eliminates solvent waste. rsc.org

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of analogs. These modifications are used to explore structure-activity relationships for various biological targets.

Synthetic strategies allow for diversification at several positions on the uracil ring:

C6-Side Chain Variation: The ethylenediamine side chain can be readily replaced by reacting the 6-chlorouracil precursor with different amines, such as piperazine (B1678402) or other linear or cyclic diamines, to introduce new functionalities. scirp.orgactascientific.com

C5-Position Modification: While the target compound is a 5-chloro derivative, the halogen at this position can be varied. For example, 6-aminouracil can be brominated at the C5 position using bromine in acetic acid. researchgate.net

N1 and N3-Alkylation: The nitrogen atoms of the uracil ring can be alkylated or benzylated, often by reaction with alkyl halides in the presence of a base. google.com This allows for the introduction of groups that can modulate the compound's solubility and biological interactions.

Fused Heterocyclic Systems: Complex derivatives can be created by building additional rings onto the uracil framework. For example, reacting 5-aminouracil (B160950) with isothiocyanates yields thiourea (B124793) derivatives, which can then be cyclized with other reagents to form fused thiazolidinone-uracil hybrids. nih.gov

The following table summarizes a selection of uracil analogs and the key precursors used in their synthesis.

| Analog / Derivative Type | Key Precursor(s) | Synthetic Strategy | Reference |

|---|---|---|---|

| 6-(Piperazin-1-yl)uracil derivatives | 6-Chlorouracil, Piperazine | Nucleophilic Substitution | actascientific.com |

| 6-Amino-5-carboxamidouracils | 5,6-Diaminouracil, Carboxylic Acids | Amide Coupling | frontiersin.org |

| 6-Amino-5-bromo-2-thiouracil | 6-Amino-2-thiouracil, Bromine | Electrophilic Halogenation | researchgate.net |

| 6-amino-N-benzyluracils | 6-Aminouracil, Benzyl Halide | N-Alkylation | google.com |

| 5-Cinnamoyl-6-aminouracil derivatives | 6-Aminouracil, Cinnamoyl Chloride | Friedel-Crafts Acylation | nih.gov |

| Uracil-Thiazolidinone Hybrids | 5-Aminouracil, Isothiocyanates | Condensation and Cyclization | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 2 Aminoethyl Amino 5 Chlorouracil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique nucleus.

The ¹H NMR spectrum provides data on the number of different proton environments and their connectivity. For 6-(2-Aminoethyl)amino-5-chlorouracil, characteristic signals confirm the presence of the aminoethyl side chain and the uracil (B121893) ring protons.

| ¹H NMR Spectroscopic Data (DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 10.82 (s, 1H) | NH |

| 7.98 (s, 1H) | C5–H (Likely an error in source, should be NH) |

| 3.45 (t, J = 6.2 Hz, 2H) | CH₂NH₂ |

| 2.75 (t, J = 6.2 Hz, 2H) | CH₂NH |

| Data sourced from reference . Note: The assignment of the 7.98 ppm signal to C5-H is inconsistent with the structure, which has a chlorine atom at the C5 position; this signal is more likely attributable to one of the N-H protons. |

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons, the olefinic carbons of the pyrimidine (B1678525) ring, and the aliphatic carbons of the aminoethyl side chain. The electronegative chlorine atom would cause a downfield shift for the C5 carbon to which it is attached.

| Expected ¹³C NMR Resonances | |

| Expected Chemical Shift Range (ppm) | Carbon Assignment |

| 150-170 | C2, C4 (Carbonyl carbons) |

| ~140-150 | C6 |

| ~100-110 | C5 (Attached to Chlorine) |

| ~35-45 | Aliphatic CH₂ carbons |

| Expected ranges based on general principles and data for similar structures. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational State Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and electronic structure.

IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The spectrum of this compound displays absorption bands corresponding to the various bonds present in the molecule.

| Infrared (IR) Spectroscopic Data | |

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3200-3500 | N–H stretching vibrations (primary and secondary amines) |

| ~1660 | C=O stretching vibrations (pyrimidine ring carbonyls) |

| Data sourced from reference . |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the conjugated uracil ring system. The absorption maxima would correspond to π → π* transitions, and their positions can be influenced by substituents on the ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of approximately 204.61 g/mol .

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several characteristic pathways. Analysis of related chlorouracils suggests that common fragmentation patterns include the loss of neutral molecules or the formation of stable fragment ions. nih.gov

| Mass Spectrometry Data | |

| Analysis | Finding |

| Molecular Weight | Calculated as 204.61 g/mol . The molecular ion peak [M]⁺ is expected at m/z 204/206 (due to ³⁵Cl/³⁷Cl isotopes). |

| Potential Fragmentation Pathways | - Loss of the aminoethyl side chain.- Ejection of a neutral HCl molecule. nih.gov- Cleavage of the pyrimidine ring. |

| Data derived from references nih.gov. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Behavior Research

Despite a comprehensive search of available scientific literature, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could not be located. Thermal analysis is a crucial set of techniques used to determine the thermal stability, melting point, decomposition behavior, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability of a material, its decomposition temperatures, and the composition of its components. For a compound like this compound, TGA would reveal the temperatures at which the molecule begins to degrade and the various stages of its decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, glass transition temperature, and heat of fusion of a substance. This information is vital for understanding the phase behavior and purity of the compound.

The lack of published thermal analysis data for this compound highlights an area for future research. Such studies would provide valuable insights into its physicochemical properties, which are essential for its further development and application in various scientific fields.

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound This compound corresponding to the detailed outline provided is not available. Published research detailing the specific quantum chemical calculations, molecular docking simulations, and molecular dynamics studies for this particular molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the following sections and subsections:

Biochemical and Molecular Interaction Studies of 6 2 Aminoethyl Amino 5 Chlorouracil in Vitro Focus

Mechanistic Investigations of Enzymatic Inhibition

The primary mechanism of action for 6-(2-Aminoethyl)amino-5-chlorouracil is through the inhibition of specific enzymes, most notably thymidine (B127349) phosphorylase.

Kinetic Characterization of Thymidine Phosphorylase (TP) Inhibition

This compound is recognized as a potent inhibitor of thymidine phosphorylase (TP), an enzyme that plays a critical role in nucleoside metabolism and has been implicated in tumor angiogenesis. The inhibition of TP by this compound disrupts the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose 1-phosphate, a key step in the pyrimidine (B1678525) salvage pathway.

Table 1: Inhibitory Activity of Related Uracil (B121893) Derivatives on Thymidine Phosphorylase

| Compound | Ki Value |

| 6-chloro-5-cyclopent-1-en-1-yluracil | 0.29 µM nih.gov |

| 6-imidazolylmethyl-5-fluorouracil | 51 nM nih.gov |

This table presents data for related compounds to illustrate the inhibitory potential of 6-substituted uracils on thymidine phosphorylase.

Interaction Specificity with Other Pyrimidine-Metabolizing Enzymes

The specificity of this compound's interactions extends to other enzymes involved in pyrimidine metabolism, such as uridine (B1682114) phosphorylase. Studies on related 5- and 6-substituted uracil analogs reveal that the structural conformation of these molecules is crucial for their interaction with pyrimidine ribonucleoside phosphorylases. nih.gov For example, the enzyme from Salmonella typhimurium can phosphorylate 6-methyluridine, suggesting that the enzyme can accommodate substitutions at the 6-position of the uracil ring. nih.gov However, the same enzyme does not recognize 6-methyluracil (B20015) in the reverse synthetic reaction, indicating a nuanced interaction based on the specific substituent and the direction of the enzymatic reaction. nih.gov This highlights the importance of the substituent at the 6-position in determining the binding and activity profile of uracil analogs against different pyrimidine-metabolizing enzymes.

Direct Interactions with Nucleic Acids and Related Biomolecules

In addition to enzymatic inhibition, this compound and its analogs can directly interact with nucleic acids, influencing their structure and function.

Binding to DNA/RNA Analogs and Recognition of Abasic Sites

The structural features of 6-substituted uracil analogs, including the presence of aminoalkyl side chains, suggest a potential for direct interaction with the phosphate (B84403) backbone and bases of nucleic acids. While specific studies on this compound binding to abasic sites were not detailed in the search results, the general principle of small molecules recognizing and binding to damaged DNA sites is a well-established concept in medicinal chemistry. The amino group in the side chain could potentially interact with the negatively charged phosphate backbone or form hydrogen bonds within the DNA grooves, including at sites of base loss (abasic sites).

Elucidation of Molecular Selectivity in Complex Biological Systems (In Vitro)

In vitro studies have been pivotal in discerning the molecular selectivity of this compound. Research has identified this compound as a novel small-molecule inhibitor of thymidine phosphorylase (TP). aacrjournals.org This specific interaction is central to its biological activity. Thymidine phosphorylase is an enzyme that plays a significant role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov

The selectivity of this compound for thymidine phosphorylase is a key aspect of its mechanism. By targeting this enzyme, the compound can disrupt the enzymatic cascade that promotes angiogenesis. The inhibition of thymidine phosphorylase by uracil derivatives is a known strategy for developing anti-cancer agents. nih.govnih.gov The molecular structure of this compound, featuring a substituted uracil core, is designed to fit into the active site of thymidine phosphorylase, thereby blocking its natural substrate, thymidine. This targeted interaction minimizes off-target effects, contributing to its selective biochemical profile in complex biological systems.

The development of specific inhibitors for thymidine phosphorylase is a focused effort in cancer research due to the enzyme's role in tumor progression. uah.es The characterization of this compound as a thymidine phosphorylase inhibitor places it within a class of targeted therapeutic agents. aacrjournals.org

Table 1: In Vitro Molecular Selectivity of this compound

| Target Enzyme | Activity | Implied Selectivity |

| Thymidine Phosphorylase (TP) | Inhibitor aacrjournals.org | High |

Fundamental Mechanistic Elucidation of Observed Biochemical Effects

The primary biochemical effect of this compound, as elucidated through in vitro studies, is its inhibitory action on thymidine phosphorylase. aacrjournals.org This mechanism is fundamental to understanding its antiangiogenic and potential antitumor properties. Thymidine phosphorylase catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. uah.es The product, 2-deoxyribose-1-phosphate, is subsequently converted to 2-deoxyribose, a molecule that has been shown to promote endothelial cell migration and angiogenesis. uah.es

By inhibiting thymidine phosphorylase, this compound effectively blocks the production of these pro-angiogenic factors. This disruption of the metabolic pathway is the core mechanism behind its observed biochemical effects. The inhibition of thymidine phosphorylase leads to a reduction in the stimuli that encourage the formation of new blood vessels, which are essential for supplying nutrients to growing tumors. nih.govuah.es

The mechanism of inhibition likely involves the compound binding to the active site of the thymidine phosphorylase enzyme, competing with the natural substrate. This competitive inhibition is a common mechanism for uracil-based inhibitors of this enzyme. nih.gov The consequence of this enzymatic blockade is the suppression of downstream signaling events that are dependent on the products of the thymidine phosphorylase reaction, ultimately leading to an antiangiogenic outcome in in vitro models.

Table 2: Mechanistic Profile of this compound (In Vitro)

| Mechanistic Action | Target | Consequence |

| Enzyme Inhibition | Thymidine Phosphorylase aacrjournals.org | Blocks conversion of thymidine to thymine and 2-deoxyribose-1-phosphate uah.es |

| Antiangiogenic Effect | Endothelial Cells | Reduces pro-angiogenic stimuli uah.es |

Chemical Reactivity and Derivatization of 6 2 Aminoethyl Amino 5 Chlorouracil

Nucleophilic Substitution Reactions at the 5-Chloro Position

The chlorine atom at the 5-position of the uracil (B121893) ring in 6-(2-aminoethyl)amino-5-chlorouracil is susceptible to nucleophilic substitution. This reactivity is a common feature of 5-halouracils and is crucial for the synthesis of a diverse range of uracil derivatives. The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms within the pyrimidine (B1678525) ring activates the C5-Cl bond towards attack by nucleophiles.

Commonly, this substitution is carried out with nucleophiles such as amines and thiols. These reactions are typically performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to facilitate the dissolution of the reactants and support the charged transition states involved in the substitution mechanism.

While specific examples of nucleophilic substitution on this compound are not extensively detailed in publicly available literature, the general reactivity pattern of 5-chlorouracil (B11105) derivatives suggests that a wide array of nucleophiles can be employed to displace the chloro group. The outcome of these reactions is the formation of new carbon-nitrogen, carbon-sulfur, or other carbon-heteroatom bonds at the 5-position of the uracil ring.

Table 1: Potential Nucleophilic Substitution Reactions at the 5-Chloro Position

| Nucleophile | Potential Product Class |

| Primary/Secondary Amines | 5-Amino-substituted uracil derivatives |

| Thiols | 5-Thio-substituted uracil derivatives |

| Alkoxides | 5-Alkoxy-substituted uracil derivatives |

Reactions Involving the Aminoethyl Moiety for Conjugation and Modification

The primary amino group of the 2-aminoethyl side chain presents a versatile handle for a variety of conjugation and modification reactions. This functionality allows for the attachment of this compound to other molecules, including peptides, proteins, and other small molecules, to create more complex chemical entities.

One of the most common reactions involving the primary amine is acylation, where the amine reacts with activated carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This strategy is widely used in the synthesis of bioconjugates. For instance, the amino group can be coupled with amino acids or peptides, a reaction often facilitated by standard peptide coupling reagents. scirp.org

Another important transformation is the reaction with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. These linkages are often stable and can be used to connect the uracil core to various functional groups. The reactivity of the aminoethyl moiety provides a strategic advantage for developing targeted molecules or probes where the uracil scaffold imparts specific properties.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is influenced by both the uracil ring and the aminoethyl side chain. The amino groups within the molecule can participate in oxidation reactions under suitable conditions. For instance, strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, though such transformations require careful control to avoid degradation of the heterocyclic ring.

Conversely, the uracil ring itself can undergo reduction. The double bond within the pyrimidine ring can be reduced, for example, through catalytic hydrogenation. This would result in the formation of a dihydrouracil (B119008) derivative, altering the planarity and electronic properties of the heterocyclic system.

The 5-chloro substituent also plays a role in the redox chemistry. Dehalogenation, which is a form of reduction, can occur under certain reductive conditions, leading to the corresponding 6-(2-aminoethyl)aminouracil. This reaction can be significant as it removes the halogen's influence on the electronic character of the ring.

Utilization as a Synthetic Building Block for Novel Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of its functional groups allows for intramolecular and intermolecular cyclization reactions, leading to the formation of bicyclic and tricyclic structures.

A key synthetic strategy involves the reaction of the diamine functionality (the ring nitrogen and the terminal amino group of the side chain) with bifunctional electrophiles. This can lead to the formation of new rings fused to the pyrimidine core. For example, derivatives of 6-aminouracil (B15529) are known to be key intermediates in the synthesis of fused pyrimidines like pteridines and pyrimidopyrimidines. researchgate.net

One notable application is in the synthesis of pyrimido[4,5-b] ekb.egdiazepines. While specific examples starting directly from this compound are not readily found in the literature, the general synthetic approach often involves the cyclization of a 6-amino-5-substituted pyrimidine with a suitable three-carbon synthon. The aminoethyl side chain in the title compound could potentially participate in such cyclization reactions to form a seven-membered diazepine (B8756704) ring fused to the pyrimidine.

The versatility of 6-aminouracil derivatives as building blocks is well-documented, and by extension, this compound represents a promising starting material for the construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. scirp.org

Analytical Methodologies for Research and Quantification of 6 2 Aminoethyl Amino 5 Chlorouracil

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 6-(2-Aminoethyl)amino-5-chlorouracil. It is extensively used to determine the stereoisomeric purity of synthesized batches and for the quantitative analysis of the compound in various research samples. mdpi.com Given the zwitterionic nature of molecules containing both acidic (uracil ring) and basic (amino groups) centers, ion-exchange chromatography is a particularly effective approach. mdpi.com

The separation mechanism often relies on electrostatic interactions between the analyte and a chiral stationary phase (CSP). mdpi.com For compounds with structural similarities, such as amino acid derivatives, zwitterionic CSPs that feature both anion and cation exchange sites have proven effective. mdpi.com The separation is typically performed in a polar ionic mode, utilizing mobile phases composed of solvents like methanol (B129727) or acetonitrile (B52724), along with acid and base additives to control ionization and elution. mdpi.com The concentration and type of these additives can be adjusted to optimize the retention time and separation efficiency. mdpi.com

For purity assessment, especially after synthesis, HPLC can effectively separate the main compound from starting materials, byproducts, and any stereoisomers that may have formed. mdpi.com This is critical as different stereoisomers can exhibit varied biological activity. Quantitative determination is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample.

Table 1: Illustrative HPLC Parameters for Separation of Amino-Substituted Compounds

| Parameter | Description | Example |

| Stationary Phase | The solid support within the column that interacts with the analyte. | Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP) mdpi.com |

| Mobile Phase | The solvent that carries the sample through the column. | Methanol/Acetonitrile mixture with additives mdpi.com |

| Additives | Used to control pH and ionic strength, influencing retention. | Formic Acid (e.g., 50 mM) and Triethylamine (e.g., 25 mM) mdpi.com |

| Separation Mode | The primary mechanism of separation. | Polar Ionic Mode (PIM) mdpi.com |

| Detection | Method used to visualize and quantify the eluted compound. | UV-Vis Detector (set at a wavelength of maximum absorbance for the uracil (B121893) ring) |

Advanced Spectrometric Methods for Detection and Quantification (e.g., Gas Chromatography-Mass Spectrometry)

Spectrometric methods are indispensable for the structural confirmation and sensitive quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. While some compounds can be analyzed directly, others, particularly those with polar functional groups like amines, may require derivatization. researchgate.net This process involves a chemical reaction to convert the analyte into a more volatile derivative, which improves its chromatographic behavior. researchgate.net For instance, aminoindanes, a class of compounds with some structural similarities to amino-substituted heterocycles, are sometimes analyzed as their trimethyl silane (B1218182) (TMS) derivatives to achieve better separation of isomers. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. scielo.br As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov This method offers high sensitivity, with limits of quantification often in the nanogram per milliliter (ng/mL) range. researchgate.net Other spectrometric techniques, such as Infrared (IR) and Laser Raman spectroscopy, can also be employed to confirm the presence of specific functional groups by analyzing their vibrational modes. orientjchem.org

Table 2: General Workflow for GC-MS Analysis

| Step | Description |

| 1. Sample Preparation | Extraction of the analyte from the matrix. May include a derivatization step to increase volatility. researchgate.net |

| 2. GC Separation | The sample is injected into the GC, where components are separated in a heated column. scielo.br |

| 3. Ionization | Eluted components enter the mass spectrometer and are ionized, typically by electron impact (EI). |

| 4. Mass Analysis | Ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio. |

| 5. Detection & Identification | A detector records the abundance of each ion, generating a mass spectrum that is compared against spectral libraries for identification. |

Development of Specialized Analytical Assays for Biochemical and Mechanistic Studies

To investigate the biological activity and mechanism of action of this compound, specialized analytical assays are developed. Since the compound is known to inhibit the enzyme thymidine (B127349) phosphorylase, in vitro enzyme inhibition assays are a primary tool for its study. These assays measure the ability of the compound to reduce the catalytic activity of its target enzyme.

The development of such an assay involves combining the target enzyme, its specific substrate, and the inhibitor (the compound being tested) in a buffered solution that mimics physiological conditions. jppres.com The rate of the enzymatic reaction is then measured, typically by monitoring the appearance of a product or the disappearance of a substrate over time. jppres.com Spectrophotometry is a common detection method, where a product of the reaction is chromogenic, allowing its concentration to be measured by changes in absorbance at a specific wavelength. jppres.com

For example, a similar type of assay used to screen for phosphodiesterase-5 (PDE-5) inhibitors involves a reaction mixture containing a buffer (e.g., Tris buffer), the substrate (p-nitrophenyl phenylphosphonate), the PDE-5 enzyme, and the test compound. jppres.com The activity is determined by measuring the formation of the colored product, p-nitrophenol, spectrophotometrically. jppres.com A similar principle would be applied to study this compound, where its effect on the rate of thymidine conversion by thymidine phosphorylase would be quantified. These assays are crucial for determining the potency of the inhibitor (e.g., by calculating the IC₅₀ value) and for understanding its mode of inhibition.

Table 3: Components of a Representative Enzyme Inhibition Assay

| Component | Role in the Assay | Example |

| Enzyme | The biological target of the inhibitor. | Thymidine Phosphorylase |

| Substrate | The molecule that the enzyme acts upon. | Thymidine |

| Inhibitor | The compound being tested for its ability to block enzyme activity. | This compound |

| Buffer | Maintains a stable pH for optimal enzyme function. | Tris Buffer (e.g., pH 8.0) jppres.com |

| Detection Method | Technique used to measure the reaction rate. | Spectrophotometry (monitoring product formation) jppres.com |

Future Research Directions and Unexplored Avenues for 6 2 Aminoethyl Amino 5 Chlorouracil

Investigation of Novel Synthetic Routes for Scalable and Sustainable Production

The current synthesis of 6-(2-Aminoethyl)amino-5-chlorouracil provides a solid foundation, but future research should prioritize the development of more efficient, scalable, and environmentally friendly synthetic methodologies. A key area of investigation will be the implementation of green chemistry principles to minimize hazardous waste and reduce energy consumption.

Further research into solid-phase synthesis techniques could also prove beneficial for creating a library of related compounds for structure-activity relationship studies. This methodology allows for the efficient and systematic modification of the lead compound, facilitating the rapid identification of more potent or selective analogs.

Key Research Objectives for Synthetic Advancement:

| Research Objective | Potential Methodology | Expected Outcome |

| Improve Synthesis Efficiency | One-pot reactions, flow chemistry | Higher yields, reduced reaction times |

| Enhance Sustainability | Green solvents, enzymatic catalysis | Lower environmental impact, safer processes |

| Enable Rapid Diversification | Solid-phase synthesis, parallel synthesis | Creation of compound libraries for SAR studies |

Development of Advanced Spectroscopic Probes for Real-time Interaction Monitoring in Complex Biochemical Environments

To fully understand the mechanism of action of this compound, it is crucial to develop advanced spectroscopic probes that allow for the real-time monitoring of its interactions within complex biological systems. The incorporation of fluorophores or other spectroscopic labels into the structure of the compound would enable the use of techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) to study its binding kinetics and conformational changes upon interaction with its biological targets.

The design of these probes will require careful consideration of the attachment point of the label to ensure that it does not interfere with the compound's biological activity. The synthesis of a range of labeled analogs with varying linker lengths and attachment sites will be necessary to identify the optimal probe design.

These advanced probes will be invaluable for in vitro and potentially in-cellulo studies, providing dynamic information about the compound's localization, target engagement, and residence time. This level of detailed understanding is essential for optimizing the compound's properties and for the rational design of next-generation analogs.

Expansion of Computational Models for Enhanced Predictive Capabilities in Chemical and Biochemical Domains

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For this compound, the development and expansion of computational models will be critical for predicting its chemical properties, biological activity, and potential off-target effects.

Quantum mechanics (QM) calculations can provide detailed insights into the electronic structure and reactivity of the compound, helping to rationalize its observed chemical behavior and guide the design of new synthetic routes. Molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting its binding mode to various biological targets and in understanding the key intermolecular interactions that govern its affinity and selectivity.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models based on a library of synthesized analogs will enable the prediction of the biological activity of novel compounds before their synthesis, thereby accelerating the discovery process. These predictive models, when validated experimentally, will serve as a powerful platform for the in silico optimization of this compound.

Exploration of New Biochemical Targets and Elucidation of Unforeseen Interaction Mechanisms (In Vitro)

While initial studies may have identified primary biochemical targets for this compound, a comprehensive exploration of its full range of biological activities is warranted. High-throughput screening (HTS) of the compound against a diverse panel of enzymes and receptors could uncover previously unknown targets and therapeutic applications.

In vitro biochemical and biophysical assays will be essential for validating any new targets identified through HTS. These assays, including enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), will provide quantitative data on the compound's binding affinity and mechanism of inhibition.

Moreover, detailed mechanistic studies should be conducted to elucidate the precise molecular interactions between this compound and its targets. This could involve techniques such as X-ray crystallography of the compound in complex with its target protein, which would provide an atomic-level view of the binding site and guide further structure-based drug design efforts.

Design and Synthesis of Chemically Modified Analogs for Refined Structure-Activity Relationship Studies

A systematic investigation of the structure-activity relationships (SAR) of this compound is fundamental to optimizing its biological profile. This will involve the design and synthesis of a series of chemically modified analogs where specific parts of the molecule are systematically altered.

Modifications could include altering the length and branching of the aminoethyl side chain at the C6 position, as well as substituting the chloro group at the C5 position with other halogens or small functional groups. Each of these modifications could have a significant impact on the compound's potency, selectivity, and pharmacokinetic properties.

The synthesized analogs will then be evaluated in a battery of in vitro assays to determine the effect of each structural change on biological activity. This iterative process of design, synthesis, and testing will lead to a detailed understanding of the SAR and guide the rational design of optimized analogs with improved therapeutic potential.

Q & A

What are the established synthetic routes for 6-(2-Aminoethyl)amino-5-chlorouracil, and what experimental conditions optimize yield?

Basic Research Question

The synthesis involves multi-step reactions starting from 6-aminouracil derivatives. A common method includes:

- Step 1 : Condensation of 6-aminouracil with chloroacetyl chloride in the presence of anhydrous potassium carbonate at room temperature for 24 hours to form 6-chloroacetylaminouracil .

- Step 2 : Fusion of the intermediate with malononitrile under solvent-free conditions for 20 minutes to introduce the 2-aminoethylamino moiety .

Optimization Tips : Use DMF/H2O for crystallization to improve purity. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Which analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Key methods include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to study phase transitions and stability .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and IR to confirm functional groups and purity.

- X-ray Crystallography : For resolving crystal structures, as demonstrated in related uracil derivatives .

- Chromatography : HPLC for purity assessment, particularly after synthetic modifications .

How does this compound inhibit thymidine phosphorylase (TPase), and what models validate its antiangiogenic activity?

Advanced Research Question

The compound acts as a competitive TPase inhibitor, blocking the enzymatic conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, a pro-angiogenic metabolite .

Experimental Validation :

- In Vitro : TPase inhibition assays using recombinant enzyme and substrate analogs (e.g., 20-deoxythymidine) .

- In Vivo : Xenograft mouse models show reduced tumor growth when combined with VEGF-Trap, measured via microvessel density (CD31 staining) and tumor volume .

What strategies enhance the antitumor efficacy of this compound in combination therapies?

Advanced Research Question

Synergistic effects are achieved by pairing it with anti-VEGF agents (e.g., VEGF-Trap) to target both angiogenesis and tumor metabolism .

Experimental Design :

- Administer the compound intraperitoneally at 50 mg/kg/day alongside VEGF-Trap (25 mg/kg weekly).

- Evaluate endpoints: Tumor weight, angiogenesis markers (VEGF, bFGF), and survival rates.

- Use statistical models (e.g., ANOVA) to confirm synergy over monotherapy .

How do structural modifications of this compound influence its biological activity?

Advanced Research Question

Modifications at the 5-chloro and 2-aminoethylamino positions alter activity:

- Schiff Base Derivatives : Condensation with 2,3-dialdehyde cellulose enhances antimicrobial activity, but only specific aryl groups (e.g., indole) confer broad-spectrum effects .

- Pyrrolidinyl Substitutions : Improve TPase inhibition potency by enhancing binding to the enzyme’s active site .

Methodology : Compare IC50 values of derivatives using enzyme kinetics and microbial growth inhibition assays .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies often arise from structural heterogeneity or assay conditions.

Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with TPase inhibition (e.g., IC50 via Lineweaver-Burk plots) .

- Analytical Rigor : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and confirm compound integrity via LC-MS .

What pharmacological parameters are critical for preclinical evaluation of this compound?

Advanced Research Question

Key parameters include:

- Pharmacokinetics : Assess bioavailability (oral vs. IP administration) and half-life using LC-MS/MS in plasma samples.

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent models .

- Target Engagement : Quantify TPase activity in tumor homogenates post-treatment .

What challenges exist in formulating this compound for in vivo studies, and how are they addressed?

Advanced Research Question

The compound’s poor aqueous solubility limits bioavailability.

Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.